molecular formula C10H10N2O2 B1614063 4,6-dimethyl-1H-indazole-3-carboxylic acid CAS No. 885521-70-0

4,6-dimethyl-1H-indazole-3-carboxylic acid

Cat. No. B1614063
CAS RN: 885521-70-0
M. Wt: 190.2 g/mol
InChI Key: CKOVDMFCDVSQBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions and solvent-free conditions. Notably, a Cu(OAc)₂-catalyzed facile synthesis of 1H-indazoles via N–N bond formation has been described. In this method, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)₂-catalyzed reaction to form N–N bonds in DMSO under O₂ atmosphere, resulting in a variety of 1H-indazoles in good to excellent yields .


Molecular Structure Analysis

The molecular formula of 4,6-dimethyl-1H-indazole-3-carboxylic acid is C₉H₈N₂O₂ . Its structure consists of an indazole ring with two methyl substituents and a carboxylic acid group. The 3D arrangement of atoms can be visualized using techniques such as NMR spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of 4,6-dimethyl-1H-indazole-3-carboxylic acid can be explored through various chemical reactions. For example, it can undergo diazotization reactions to form derivatives with diverse functional groups. Additionally, its substitution patterns influence its reactivity, with fluorine-substituted derivatives showing interesting antiproliferative activity .

properties

IUPAC Name

4,6-dimethyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOVDMFCDVSQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NN=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646490
Record name 4,6-Dimethyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-70-0
Record name 4,6-Dimethyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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